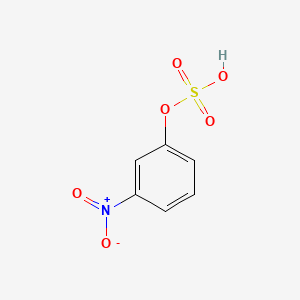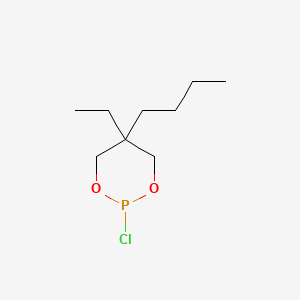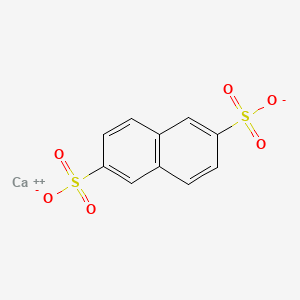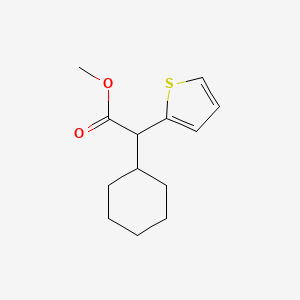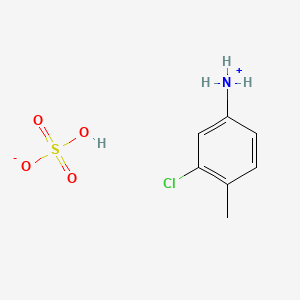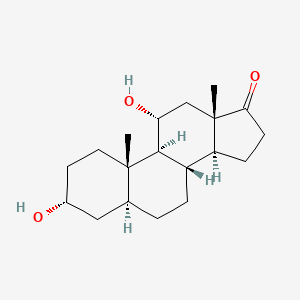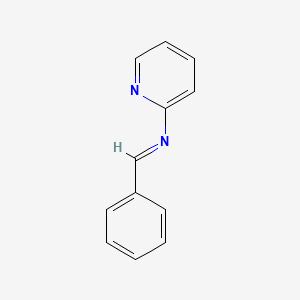
N-(Phenylmethylene)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylmethylene)-2-pyridinamine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenylmethylene group attached to a pyridinamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylmethylene)-2-pyridinamine typically involves the condensation reaction between an aldehyde (such as benzaldehyde) and a primary amine (such as 2-aminopyridine). The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction can be represented as follows:
Benzaldehyde+2-Aminopyridine→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rate and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-(Phenylmethylene)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(Phenylmethylene)-2-pyridinamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Mecanismo De Acción
The mechanism of action of N-(Phenylmethylene)-2-pyridinamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of DNA-topoisomerase I, preventing the enzyme from performing its function in DNA replication and transcription. This inhibition can lead to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
- N-(Phenylmethylene)-2-aminopyridine
- N-(Phenylmethylene)-3-aminopyridine
- N-(Phenylmethylene)-4-aminopyridine
Comparison: N-(Phenylmethylene)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
1883-96-1 |
|---|---|
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(E)-1-phenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+ |
Clave InChI |
GFPQOWWUXFPGPU-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


